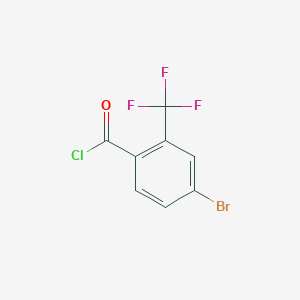

4-Bromo-2-(trifluoromethyl)benzoyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIPCSMQAATVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)benzoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethyl)benzoyl chloride is a key building block in modern medicinal and agricultural chemistry. Its unique trifluoromethyl and bromo substitutions on the benzoyl chloride scaffold provide a versatile platform for the synthesis of complex molecules with enhanced biological activity and metabolic stability. This guide offers an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this important reagent.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 104356-17-4 | |

| Molecular Formula | C₈H₃BrClF₃O | |

| Molecular Weight | 287.46 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 245–250°C | |

| Density | 1.78 g/cm³ (estimated) | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C under an inert atmosphere |

Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 2-bromo-4-(trifluoromethyl)benzoic acid.

Experimental Protocol: Chlorination of 2-bromo-4-(trifluoromethyl)benzoic acid

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromo-4-(trifluoromethyl)benzoic acid in an excess of thionyl chloride (SOCl₂).

-

Reaction Conditions: Heat the mixture to reflux at 70–80°C for 4–6 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up and Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product with a purity of ≥95%.

Causality: The use of excess thionyl chloride serves as both the chlorinating agent and the solvent, driving the reaction to completion. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. Vacuum distillation is crucial for separating the desired product from any non-volatile impurities and unreacted starting material.

Reaction Mechanism

The conversion of the carboxylic acid to the acyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

Caption: Formation of the acyl chloride from the carboxylic acid.

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the electrophilic acyl chloride group and the potential for functionalization at the bromine-substituted carbon.

Nucleophilic Acyl Substitution

The acyl chloride readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively. This reactivity is central to its utility in building complex molecular architectures.

Caption: Key reactions of the acyl chloride.

Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. This allows for the modular synthesis of polyfunctional aromatic compounds.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable precursor in the synthesis of novel therapeutic agents and agrochemicals.

Antitubercular Drug Development

This compound has been identified as a crucial building block in the synthesis of meta-amido bromophenol derivatives with potent activity against Mycobacterium tuberculosis. The trifluoromethyl group often enhances the membrane permeability and metabolic stability of the resulting drug candidates, while the bromine atom provides a site for late-stage diversification to optimize biological activity.

Agrochemical Intermediates

This compound is utilized in the preparation of advanced herbicides and fungicides. For instance, its reaction with thioureas can yield benzoylthiourea derivatives that effectively disrupt fungal cell wall synthesis.

Safety and Handling

Due to its reactive nature, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as a corrosive substance that causes severe skin burns and eye damage (H314).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid contact with moisture, as it will hydrolyze to the corresponding carboxylic acid.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.78 (d, J = 8.4 Hz, 1H, Ar-H).

-

¹³C NMR: δ 167.2 (C=O), 138.5–125.3 (aromatic carbons), 122.1 (q, J = 272 Hz, CF₃).

-

IR (KBr): Strong absorption at 1775 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch), and 690 cm⁻¹ (C-Br bend).

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its unique combination of a reactive acyl chloride, a trifluoromethyl group for enhanced stability and bioactivity, and a bromine atom for further functionalization makes it an indispensable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable scientists to fully harness its potential in their research endeavors.

References

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026. (n.d.). PubChem. Retrieved from [Link]

-

4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzoyl Chloride

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-Bromo-2-(trifluoromethyl)benzoyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development, offering both foundational data and practical insights.

Molecular Structure and Core Characteristics

This compound is a substituted benzoyl halide, characterized by a bromine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring, relative to the benzoyl chloride moiety.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the acyl chloride. The bromine atom provides a valuable site for further molecular elaboration through cross-coupling reactions.[1]

The trifluoromethyl group is a key feature, often incorporated into bioactive molecules to enhance metabolic stability and membrane permeability.[1] The planar aromatic ring allows for potential π-π stacking interactions in larger molecular assemblies.[1]

Key Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 104356-17-4 | [1][2][3] |

| Molecular Formula | C₈H₃BrClF₃O | [1][2] |

| Molecular Weight | 287.46 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.78 g/cm³ (estimated) | [1] |

| Boiling Point | 245–250°C | [1] |

| Purity | ≥95% | [2][3] |

Spectroscopic and Analytical Profile

Accurate characterization of this compound is crucial for its use in synthesis. The following spectroscopic data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.78 (d, J = 8.4 Hz, 1H, Ar-H).[1]

-

¹³C NMR: δ 167.2 (C=O), 138.5–125.3 (aromatic carbons), 122.1 (q, J = 272 Hz, CF₃).[1]

Infrared (IR) Spectroscopy

-

IR (KBr): Strong absorption at 1775 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch), and 690 cm⁻¹ (C-Br bend).[1]

Synthesis and Mechanistic Considerations

The primary and most common industrial synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow from carboxylic acid to acyl chloride.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-Bromo-4-(trifluoromethyl)benzoic acid.

Materials:

-

2-Bromo-4-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, combine 2-Bromo-4-(trifluoromethyl)benzoic acid with an excess of thionyl chloride.

-

Fit the flask with a reflux condenser and heat the mixture to 70–80°C.[1]

-

Maintain the reflux for 4–6 hours, monitoring the reaction for the cessation of gas evolution (HCl and SO₂).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolate the crude this compound by removing the excess thionyl chloride via vacuum distillation.[1]

-

Further purify the product by fractional distillation under reduced pressure to achieve a purity of ≥95%.[1]

Expected Yield: Yields for this reaction typically exceed 85% under optimized conditions.[1]

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the highly electrophilic acyl chloride functional group.

Key Reactions

-

Nucleophilic Acyl Substitution: It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively.[1]

-

Hydrolysis: The compound is highly susceptible to hydrolysis. Prolonged exposure to moisture will result in its conversion to 2-bromo-4-(trifluoromethyl)benzoic acid.[1]

-

Cross-Coupling Reactions: The bromine atom at the 4-position serves as a handle for further functionalization via transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings.[1]

Solubility and Stability

-

Solubility: It is soluble in polar aprotic solvents such as DMF and DMSO, as well as halogenated hydrocarbons like dichloromethane and chloroform. It is insoluble in water.[1]

-

Storage: Due to its moisture sensitivity, it must be stored under anhydrous conditions in an inert atmosphere.[1][2] Recommended storage temperatures are between 2–8°C.[1][2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage. It is also a lachrymator.[2][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection when handling this compound.[4]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors.[4]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

-

Antitubercular Agents: This compound is a key building block in the synthesis of meta-amido bromophenol derivatives that have shown potent activity against Mycobacterium tuberculosis.[1] In these structures, the trifluoromethyl group enhances membrane permeability and metabolic stability.[1]

Agrochemical Applications

-

Herbicides and Fungicides: It serves as a precursor for the synthesis of certain herbicides and fungicides. For example, it can be used to prepare trifluoromethyl-containing strobilurin analogs, which act as inhibitors of mitochondrial respiration in plant pathogens.[1]

Advanced Synthesis

-

Metal-Catalyzed Reactions: Recent research has demonstrated its utility in palladium-catalyzed carbonylative Suzuki couplings for the synthesis of biaryl ketones with high enantiomeric excess.[1]

Logical Relationship of Properties and Applications

Sources

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzoyl Chloride: A Keystone Building Block for Advanced Chemical Synthesis

Abstract

4-Bromo-2-(trifluoromethyl)benzoyl chloride is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a reactive acyl chloride, a synthetically versatile bromine atom, and an electron-withdrawing trifluoromethyl group, makes it a powerful intermediate for constructing complex molecular frameworks. The trifluoromethyl moiety enhances the metabolic stability and membrane permeability of derivative compounds, while the bromine atom provides a reactive handle for late-stage diversification via cross-coupling reactions.[1] This guide provides a comprehensive overview of its structural characteristics, spectroscopic profile, synthesis, reactivity, and applications, offering researchers and drug development professionals a technical resource for leveraging this valuable reagent.

Molecular and Structural Characteristics

This compound (C₈H₃BrClF₃O) is a substituted benzoyl halide characterized by a bromine atom at the 4-position (para) and a trifluoromethyl (CF₃) group at the 2-position (ortho) relative to the acyl chloride moiety.[1] This specific substitution pattern imparts a unique combination of electronic and steric properties that govern its reactivity and utility.

-

Acyl Chloride Group (-COCl): This is the most reactive site on the molecule, serving as a potent electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively.[1]

-

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the CF₃ moiety significantly influences the electronic properties of the aromatic ring and the reactivity of the acyl chloride. It enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive. In the context of drug design, the CF₃ group is prized for its ability to increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity.[1][2]

-

Bromine Atom (-Br): The bromine atom is a versatile functional group that serves as a key site for post-synthesis modification. It is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enabling the facile introduction of aryl, alkyl, or other functionalities.[1] This allows for the modular construction of complex, polyfunctional aromatic systems.[1]

The planarity of the benzene ring facilitates π-π stacking interactions, while the overall molecular structure provides a rigid scaffold for building bioactive molecules.[1]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 104356-17-4 | [1][3][4] |

| Molecular Formula | C₈H₃BrClF₃O | [1][4] |

| Molecular Weight | 287.46 g/mol | [1][4] |

| Physical Form | Liquid | [3] |

| Boiling Point | 245–250°C (literature-derived) | [1] |

| Density | ~1.78 g/cm³ (estimated) | [1] |

| Purity | ≥95% | [3] |

| InChI Key | SPIPCSMQAATVLA-UHFFFAOYSA-N | [1][3] |

Spectroscopic and Analytical Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by three signals in the aromatic region. A typical spectrum shows a doublet at approximately δ 8.21 (J = 8.4 Hz), a singlet at δ 7.95, and another doublet at δ 7.78 (J = 8.4 Hz), each integrating to one proton.[1] The splitting pattern arises from the coupling between adjacent protons on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum displays characteristic signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.[1] The carbonyl carbon (C=O) typically appears around δ 167.2 ppm.[1] The CF₃ carbon signal is observed as a quartet due to coupling with the three fluorine atoms (J ≈ 272 Hz) at approximately δ 122.1 ppm.[1] The aromatic carbons resonate in the δ 125.3–138.5 ppm range.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is observed around 1775 cm⁻¹ , which is characteristic of the C=O stretching vibration in an acyl chloride.[1] Other significant peaks include a strong absorption around 1250 cm⁻¹ for the C-F stretch of the trifluoromethyl group and a band at 690 cm⁻¹ corresponding to the C-Br bend.[1]

Summary of Spectroscopic Data

| Technique | Feature | Typical Chemical Shift / Wavenumber | Source(s) |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 8.21 (d), 7.95 (s), 7.78 (d) ppm | [1] |

| ¹³C NMR | Carbonyl (C=O) | δ 167.2 ppm | [1] |

| Trifluoromethyl (CF₃) | δ 122.1 ppm (q, J ≈ 272 Hz) | [1] | |

| Aromatic Carbons (Ar-C) | δ 125.3–138.5 ppm | [1] | |

| IR | C=O Stretch (Acyl Chloride) | ~1775 cm⁻¹ | [1] |

| C-F Stretch (CF₃) | ~1250 cm⁻¹ | [1] | |

| C-Br Bend | ~690 cm⁻¹ | [1] |

Synthesis and Manufacturing

The most prevalent and industrially scalable method for preparing this compound is through the direct chlorination of its corresponding carboxylic acid precursor, 4-Bromo-2-(trifluoromethyl)benzoic acid.[1]

General Synthesis Pathway

The reaction involves treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often under reflux conditions.[1] The mechanism begins with the attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, leading to a reactive intermediate. This intermediate subsequently eliminates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas to yield the final acyl chloride product with high efficiency.[1] Yields for this conversion typically surpass 85%.[1]

Experimental Protocol: Synthesis via Thionyl Chloride

Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5] The reaction generates toxic HCl and SO₂ gas.

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize acidic gases.

-

Charging the Flask: To the flask, add 4-Bromo-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 70–80°C) and maintain for 4-6 hours.[1] Monitor the reaction progress (e.g., by observing the cessation of gas evolution).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure this compound as a liquid.[1]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthetic intermediate. Its reactivity can be directed at either the acyl chloride group or the bromine atom.

Nucleophilic Acyl Substitution

The acyl chloride is highly susceptible to attack by nucleophiles. This reaction is the cornerstone of its use in creating a variety of derivatives.

-

Amide Formation: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, yields the corresponding amides. This is a critical step in the synthesis of numerous pharmaceutical agents.

-

Ester Formation: Reaction with alcohols proceeds readily to form esters, which are valuable intermediates and products in their own right.

Experimental Protocol: Representative Amide Synthesis

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and a base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

-

Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Cross-Coupling Reactions

The C-Br bond provides a secondary site for functionalization, which is typically exploited after the acyl chloride has been reacted. This allows for a modular and convergent synthetic strategy. Recent studies have demonstrated its utility in palladium-catalyzed carbonylative Suzuki couplings for producing biaryl ketones.[1]

Applications in Pharmaceutical and Agrochemical R&D

This reagent is not an end-product itself but rather a high-value intermediate for producing complex, high-performance molecules.

-

Antitubercular Drug Development: this compound is a key building block for synthesizing meta-amido bromophenol derivatives with powerful antimycobacterial properties.[1] In a notable study, this reagent was used to acylate bromophenol intermediates, leading to compounds with minimum inhibitory concentrations (MICs) as low as 1.56–3.13 µg/mL against Mycobacterium tuberculosis.[1] The CF₃ group is critical for enhancing metabolic stability and cell permeability in these drug candidates.[1]

-

Agrochemical Intermediates: The compound serves as a precursor for modern herbicides and fungicides.[1] For instance, it can be coupled with thioureas to create benzoylthiourea derivatives that inhibit fungal growth.[1] A 2022 patent application also described its use in preparing novel strobilurin analogues, which act by inhibiting mitochondrial respiration in plant pathogens.[1]

Safety, Handling, and Storage

As a reactive chemical, this compound requires careful handling.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage (GHS Hazard H314).[3][5] It is water-reactive and will hydrolyze upon contact with moisture to release corrosive HCl gas and the parent carboxylic acid.[1][5]

-

Handling: Always handle inside a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[5] Avoid inhalation of vapors and any contact with skin or eyes.[5] Keep away from water and moist air.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[6] The recommended storage temperature is between 2–8°C in a dry, well-ventilated area designated for corrosive materials.[1][3]

Conclusion

This compound is a quintessential example of a modern synthetic building block. The strategic placement of its three distinct functional groups—an acyl chloride for primary bond construction, a bromine atom for secondary-stage diversification, and a trifluoromethyl group for modulating physicochemical properties—provides chemists with a powerful tool for innovation. Its demonstrated success in the synthesis of potent antitubercular agents and advanced agrochemicals underscores its importance. As research continues, its application in metal-catalyzed reactions and as a scaffold for novel covalent inhibitors is expected to expand, further solidifying its role in the development of next-generation chemical entities.[1]

References

- This compound - 104356-17-4. Vulcanchem.

- This compound | 104356-17-4. Sigma-Aldrich.

- SAFETY D

- SAFETY D

- SAFETY D

- Supporting Information for. The Royal Society of Chemistry.

- SAFETY D

- 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026. PubChem.

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride. Synquest Labs.

- This compound CAS#: 104356-17-4. ChemicalBook.

- 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607. PubChem.

- 4-Bromo-2,6-bis(trifluoromethyl)benzoyl chloride | 1805101-90-9. Sigma-Aldrich.

- 4-(Trifluoromethyl)benzoyl chloride. the NIST WebBook.

- 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride | CAS 122033-54-9. SCBT.

- 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561. PubChem.

- Preparation of trifluoromethyl-benzoyl halides.

- 4-(Trifluoromethyl)benzoyl chloride. the NIST WebBook.

- 2-(Trifluoromethyl)benzoyl chloride. the NIST WebBook.

- 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum. ChemicalBook.

- Synthesis of 4-trifluoromethylbenzoyl chloride. PrepChem.com.

- Benzoyl chloride(98-88-4) 13C NMR spectrum. ChemicalBook.

- This compound. Shanghai Balmxy Pharmaceutic Co.Ltd.

- 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum. ChemicalBook.

- Building blocks | Bioactive small molecules. ChemScene.

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4. Sigma-Aldrich.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (PDF).

- 329-15-7|4-(Trifluoromethyl)benzoylchloride. BLD Pharm.

- 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062. PubChem.

- 4-(Trifluoromethyl)benzoyl chloride 97 329-15-7. Sigma-Aldrich.

- 2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR1. ChemicalBook.

- CAS Number 329-15-7 | 4-(Trifluoromethyl)benzoyl Chloride. Spectrum Chemical.

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4. Sigma-Aldrich.

Sources

- 1. This compound (104356-17-4) for sale [vulcanchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | 104356-17-4 [sigmaaldrich.com]

- 4. 4-溴-2-(三氟甲基)苯甲酰氯 - CAS:104356-17-4 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound CAS#: 104356-17-4 [m.chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-2-(trifluoromethyl)benzoyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 4-Bromo-2-(trifluoromethyl)benzoyl chloride in Modern Synthesis

This compound is a pivotal building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique combination of a reactive acyl chloride group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing trifluoromethyl group that can enhance the metabolic stability and membrane permeability of target molecules.[1][2] However, the very reactivity that makes this compound a valuable synthetic intermediate also presents challenges in terms of its solubility and stability. This guide provides a comprehensive overview of the factors governing the behavior of this compound in common organic solvents, offering insights to enable its effective use in research and development.

Molecular Structure and Physicochemical Properties

The reactivity and solubility of this compound are dictated by its molecular structure. The key functional groups include:

-

Acyl Chloride: This group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making it susceptible to nucleophilic attack.[3][4][5]

-

Trifluoromethyl (CF3) Group: This strongly electron-withdrawing group further increases the electrophilicity of the carbonyl carbon, enhancing its reactivity.[2][6]

-

Bromo Group: Provides a site for further molecular diversification through reactions like Suzuki-Miyaura or Ullmann couplings.[1]

A summary of its key physicochemical properties is presented below:

| Property | Value |

| Molecular Formula | C₈H₃BrClF₃O |

| Molecular Weight | 287.46 g/mol [1] |

| Appearance | Colorless to light yellow liquid[7][8] |

| Boiling Point | 245–250°C[1] |

| Density | ~1.78 g/cm³ (estimated)[1] |

Solubility Profile in Organic Solvents

The solubility of this compound is a critical parameter for its use in synthesis. The general principle of "like dissolves like" provides a useful starting point for predicting its solubility.

dot

Caption: Factors influencing the solubility of this compound.

Recommended Solvents for Dissolution:

Based on its polar nature, this compound exhibits good solubility in a range of polar aprotic and halogenated solvents.

| Solvent Class | Examples | Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)[1] | High | These solvents possess high dielectric constants and can effectively solvate the polar acyl chloride group without reacting with it. |

| Halogenated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)[1] | High | The polarity of these solvents is sufficient to dissolve the compound, and they are chemically compatible. |

| Aromatic | Benzotrifluoride | Moderate to High | Benzotrifluoride is a useful alternative to chlorinated solvents and is generally compatible.[9] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | These solvents can dissolve the compound but may be more reactive over time, especially if peroxides are present. |

Solvents to Avoid for Dissolution and Storage:

-

Protic Solvents: Water, alcohols (e.g., methanol, ethanol), and carboxylic acids should be strictly avoided.[10][11][12] These solvents contain acidic protons and can readily react with the acyl chloride, leading to hydrolysis or esterification.[5]

-

Nonpolar Solvents: Hexanes, Toluene. Solubility is generally low in these solvents due to the polar nature of the acyl chloride.

Stability and Degradation Pathways

The stability of this compound is of paramount importance for its successful application. The primary degradation pathway is nucleophilic acyl substitution, with hydrolysis being the most common concern.

dot

Caption: Generalized degradation pathway via nucleophilic acyl substitution.

Hydrolysis: The Primary Stability Concern

Acyl chlorides are highly susceptible to hydrolysis, and this compound is no exception.[5] The presence of atmospheric moisture can lead to its conversion to the corresponding carboxylic acid, 2-bromo-4-(trifluoromethyl)benzoic acid.[1] The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it even more prone to nucleophilic attack by water compared to unsubstituted benzoyl chlorides.[4][6]

Key considerations for preventing hydrolysis:

-

Anhydrous Conditions: Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

-

Proper Storage: Store in a tightly sealed container in a cool, dry place.[10][13] Recommended storage temperatures are typically 2-8°C.[1][7]

Reactivity with Other Nucleophilic Solvents

Besides water, other nucleophilic solvents can also lead to the degradation of this compound.

-

Alcohols: Reaction with alcohols will form the corresponding esters. This is a common synthetic transformation but represents a degradation pathway if unintended.

-

Amines: Primary and secondary amines will readily react to form amides.

The choice of solvent is critical in controlling the reactivity. Polar aprotic solvents are generally preferred for reactions involving nucleophiles as they can solvate the cationic counter-ion of the nucleophile, making the nucleophile more reactive.[14][15][16]

Experimental Protocols

Protocol for Determining Solubility

Objective: To determine the approximate solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Small, dry glass vials with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Add a known volume (e.g., 1 mL) of the anhydrous solvent to a tared vial.

-

Record the mass of the solvent.

-

Incrementally add small, weighed amounts of this compound to the vial.

-

After each addition, cap the vial and vortex thoroughly for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

Continue adding the compound until a saturated solution is formed (i.e., solid material remains undissolved).

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Assessing Stability by HPLC

Objective: To monitor the stability of a solution of this compound over time.

Materials:

-

A stock solution of this compound in the solvent of interest.

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

Appropriate HPLC column (e.g., C18).

-

Mobile phase (e.g., acetonitrile/water gradient).

Procedure:

-

Prepare a stock solution of known concentration of this compound in the desired anhydrous solvent.

-

Immediately inject an aliquot of the freshly prepared solution into the HPLC to obtain an initial chromatogram (t=0).

-

Store the stock solution under the desired conditions (e.g., room temperature, protected from light).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.

-

Monitor the chromatograms for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.

-

Quantify the percentage of remaining this compound at each time point.

dot

Caption: Experimental workflow for assessing the stability of this compound.

Safe Handling and Storage

Given its reactive and corrosive nature, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10][17]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[10]

-

Incompatible Materials: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[10][11][12]

-

Spill Response: In case of a spill, use an inert absorbent material and dispose of it as hazardous waste. Do not use water to clean up spills.[11]

Conclusion

A thorough understanding of the solubility and stability of this compound is crucial for its effective use in organic synthesis. Its high reactivity necessitates careful solvent selection and handling under anhydrous conditions to prevent degradation. By following the guidelines and protocols outlined in this guide, researchers can confidently employ this versatile reagent to advance their synthetic endeavors in drug discovery and materials science.

References

- This compound - 104356-17-4 - Vulcanchem. (URL: )

- Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (URL: )

-

Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown. (URL: [Link])

-

Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (URL: [Link])

-

Acid chlorides | Organic Chemistry II Class Notes - Fiveable. (URL: [Link])

-

Hazardous Substance Fact Sheet - Acetyl Chloride. (URL: [Link])

-

Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. (URL: [Link])

-

Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem - YouTube. (URL: [Link])

-

Benzoyl Chloride | ACS Reagent Chemicals - ACS Publications. (URL: [Link])

-

Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (URL: [Link])

- METHOD FOR STABILIZING BENZYL CHLORIDE - Google P

-

Acetyl Chloride Storage : r/chemistry - Reddit. (URL: [Link])

-

Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (URL: [Link])

-

Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH. (URL: [Link])

-

Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - NIH. (URL: [Link])

-

Solvents and Polarity - Department of Chemistry : University of Rochester. (URL: [Link])

-

This compound, 95% Purity, C8H3BrClF3O, 100 grams. (URL: [Link])

- Preparation of trifluoromethyl-benzoyl halides - Google P

-

Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry - YouTube. (URL: [Link])

-

Benzoyl chloride and its fluorinated analogues. - ResearchGate. (URL: [Link])

-

Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem. (URL: [Link])

-

4-(Trifluoromethyl)benzoyl chloride - the NIST WebBook. (URL: [Link])

-

4-(Trifluoromethyl)benzoyl chloride - the NIST WebBook. (URL: [Link])

-

4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | C7H3BrClF3O3S - PubChem. (URL: [Link])

Sources

- 1. This compound (104356-17-4) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. savemyexams.com [savemyexams.com]

- 5. fiveable.me [fiveable.me]

- 6. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 7. This compound | 104356-17-4 [sigmaaldrich.com]

- 8. innospk.com [innospk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. reddit.com [reddit.com]

- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. echemi.com [echemi.com]

synthesis route for 4-Bromo-2-(trifluoromethyl)benzoyl chloride from 2-bromo-4-(trifluoromethyl)benzoic acid

A Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical overview for the synthesis of this compound, a critical building block in medicinal chemistry and agrochemical development.[1] The primary focus is the reliable and efficient conversion of 2-bromo-4-(trifluoromethyl)benzoic acid to the corresponding acyl chloride using thionyl chloride. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and presents a comprehensive summary of reaction parameters for reproducibility.

Introduction and Strategic Importance

This compound is a specialized benzoyl halide derivative whose value lies in its distinct functional groups, which serve as versatile handles for molecular elaboration.[1] The acyl chloride provides a highly reactive site for nucleophilic acyl substitution, enabling the formation of amides, esters, and ketones.[1][2] Concurrently, the trifluoromethyl group often enhances the metabolic stability and membrane permeability of derivative compounds, while the bromine atom offers a site for late-stage functionalization via cross-coupling reactions like Suzuki-Miyaura couplings.[1]

These characteristics make it an indispensable intermediate in the synthesis of:

-

Pharmaceuticals: It is a key component in the development of novel antitubercular agents.[1]

-

Agrochemicals: It serves as a precursor for advanced herbicides and fungicides, such as trifluoromethyl-containing strobilurin analogs.[1]

-

Advanced Materials: Its derivatives are explored in the creation of complex organic molecules with specific electronic or photophysical properties.

This guide focuses on the most common and industrially relevant synthesis: the direct chlorination of 2-bromo-4-(trifluoromethyl)benzoic acid.[1]

Mechanistic Rationale and Reagent Selection

The conversion of a carboxylic acid to a highly reactive acyl chloride is a cornerstone transformation in organic synthesis. The process involves substituting the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. This is necessary because the hydroxyl group is a poor leaving group, whereas the resulting acyl chloride is highly electrophilic and reactive toward nucleophiles.

Reagent of Choice: Thionyl Chloride (SOCl₂)

While other chlorinating agents like phosphorus trichloride (PCl₃) and oxalyl chloride ((COCl)₂) can achieve this transformation, thionyl chloride is frequently preferred for its efficiency and practical advantages.[2]

Causality behind Experimental Choice:

-

Favorable Thermodynamics: The reaction with thionyl chloride produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3] According to Le Châtelier's principle, the continuous removal of these gaseous products from the reaction mixture drives the equilibrium towards the formation of the desired acyl chloride, often leading to high yields.

-

Simplified Purification: As the major byproducts are gases, the initial workup is simplified, primarily requiring the removal of excess thionyl chloride.[4]

The Reaction Mechanism

The conversion proceeds through a well-established nucleophilic acyl substitution pathway:

-

Step 1: Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of 2-bromo-4-(trifluoromethyl)benzoic acid attacks the electrophilic sulfur atom of thionyl chloride.[5][6]

-

Step 2: Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[6]

-

Step 3: Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), generated in the process, acts as a nucleophile and attacks the electrophilic carbonyl carbon.[2]

-

Step 4: Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate formed in the previous step collapses. This results in the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which readily decomposes into the stable gaseous molecules SO₂ and HCl.[2][3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps under the specified conditions should reliably yield the target compound.

Safety Precautions:

-

Thionyl chloride is highly toxic, corrosive, and reacts violently with water. [7][8][9] All operations must be conducted in a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE) is mandatory: This includes a lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves.[8][10]

-

The reaction releases toxic HCl gas. An acid gas trap (e.g., a bubbler with a sodium hydroxide solution) must be used to neutralize the off-gas.

-

All glassware must be oven-dried or flame-dried immediately before use to eliminate any trace moisture, which would hydrolyze both the reagent and the product.[1]

Materials and Reagents:

-

2-bromo-4-(trifluoromethyl)benzoic acid (>98% purity)

-

Thionyl chloride (SOCl₂, reagent grade or distilled)

-

N,N-Dimethylformamide (DMF, anhydrous, catalytic amount)

-

Anhydrous toluene (for azeotropic removal of excess SOCl₂)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Vacuum distillation apparatus

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with an acid gas trap), and a stopper, add 2-bromo-4-(trifluoromethyl)benzoic acid (e.g., 26.9 g, 100 mmol).

-

Flush the entire apparatus with a slow stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive inert atmosphere throughout the reaction.

-

-

Addition of Reagent:

-

Carefully add an excess of thionyl chloride (e.g., 22 mL, 35.7 g, 300 mmol, 3.0 equivalents) to the flask.

-

Add 1-2 drops of anhydrous DMF as a catalyst. The DMF facilitates the formation of a Vilsmeier-Haack type intermediate, which accelerates the reaction.

-

-

Reaction Execution:

-

Begin stirring the mixture.

-

Slowly heat the reaction mixture to reflux (approximately 70–80°C) using a heating mantle.[1] Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Maintain the reflux for 4-6 hours.[1] The reaction can be monitored by observing the cessation of gas evolution. The solution should become clear and homogeneous.

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The primary purification step involves removing the excess thionyl chloride. This is best achieved by distillation. Initially, distill at atmospheric pressure to remove the bulk of the SOCl₂ (boiling point ~76°C).

-

To remove the final traces, add anhydrous toluene (e.g., 20 mL) and remove the solvent under reduced pressure using a rotary evaporator. This azeotropic removal is highly effective. Repeat this step if necessary.[11]

-

-

Final Purification:

-

The crude this compound is often of sufficient purity for subsequent steps.

-

For applications requiring very high purity, the product can be purified by fractional distillation under high vacuum.[1][4] The boiling point is reported to be in the range of 245–250°C at atmospheric pressure, so vacuum is essential to prevent thermal degradation.[1]

-

-

Storage:

Data Presentation and Visualization

Summary of Reaction Parameters

| Parameter | Value / Condition | Rationale / Comment |

| Starting Material | 2-bromo-4-(trifluoromethyl)benzoic acid | Precursor with required substitution pattern. |

| Reagent | Thionyl Chloride (SOCl₂) | Efficient chlorinating agent with gaseous byproducts. |

| Stoichiometry | 2.0 - 3.0 equivalents of SOCl₂ | Excess ensures complete conversion of the carboxylic acid. |

| Catalyst | N,N-Dimethylformamide (DMF) | 1-2 drops; accelerates the rate of reaction. |

| Temperature | 70 - 80°C (Reflux) | Provides sufficient activation energy for the reaction.[1] |

| Reaction Time | 4 - 6 hours | Typical duration for complete conversion.[1] |

| Purification | Distillation / Azeotropic Removal | Removes volatile excess reagent and byproducts.[4][11] |

| Expected Yield | >85% | High efficiency due to favorable reaction equilibrium.[1] |

| Product Form | Liquid |

Chemical Transformation Workflow

The following diagram illustrates the overall conversion process.

References

- 1. This compound (104356-17-4) for sale [vulcanchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. nj.gov [nj.gov]

- 11. reddit.com [reddit.com]

A Spectroscopic Guide to 4-Bromo-2-(trifluoromethyl)benzoyl Chloride: In-Depth Analysis for Research and Development

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Bromo-2-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes not only the spectral data itself but also the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation.

Introduction to this compound

This compound (C₈H₃BrClF₃O, Molar Mass: 287.46 g/mol ) is a substituted benzoyl chloride characterized by a bromine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring.[1] The reactivity of the acyl chloride functional group makes it a versatile reagent for introducing the 4-bromo-2-(trifluoromethyl)benzoyl moiety into various molecular scaffolds. The presence of the trifluoromethyl group often enhances the metabolic stability and membrane permeability of the resulting derivatives, a desirable feature in medicinal chemistry.[1] Furthermore, the bromine atom provides a convenient handle for further synthetic modifications, such as cross-coupling reactions.[1]

Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound, as well as for tracking its transformations in chemical reactions. This guide provides a detailed analysis of its signature signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. The following sections detail the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.21 | d | 8.4 | Ar-H |

| 7.95 | s | - | Ar-H |

| 7.78 | d | 8.4 | Ar-H |

| (Data sourced from Vulcanchem)[1] |

Interpretation:

The downfield chemical shifts of all three protons are indicative of their attachment to an electron-deficient aromatic ring, a consequence of the electron-withdrawing effects of the carbonyl chloride, trifluoromethyl, and bromine substituents. The observed splitting patterns arise from spin-spin coupling between adjacent protons. The two doublets at 8.21 and 7.78 ppm correspond to the two ortho-coupled protons, while the singlet at 7.95 ppm is assigned to the isolated aromatic proton.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of an acyl chloride is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube. Acyl chlorides are moisture-sensitive, so it is crucial to use anhydrous solvents and handle the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of at least 300 MHz for adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 167.2 | s | - | C=O |

| 138.5–125.3 | m | - | Aromatic carbons |

| 122.1 | q | 272 | CF₃ |

| (Data sourced from Vulcanchem)[1] |

Interpretation:

The signal at 167.2 ppm is characteristic of a carbonyl carbon in an acyl chloride. The multiple signals between 138.5 and 125.3 ppm correspond to the six carbons of the aromatic ring. The signal for the trifluoromethyl carbon appears at 122.1 ppm and is split into a quartet due to coupling with the three fluorine atoms (¹JCF). The large coupling constant of 272 Hz is typical for a one-bond C-F coupling.

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

The chemical shift of a trifluoromethyl group on a benzene ring is influenced by the electronic properties of the other substituents. For benzotrifluorides, electron-withdrawing groups tend to cause upfield shifts. The ¹⁹F chemical shift is typically reported relative to a reference standard such as CFCl₃ (0 ppm). The expected chemical shift for the CF₃ group in this molecule would likely fall in the range of -60 to -65 ppm.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Tune the NMR probe to the ¹⁹F frequency.

-

Use a standard ¹⁹F NMR reference compound, either internally or externally, such as CFCl₃ or a secondary standard like trifluorotoluene.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum to simplify the signal to a singlet.

-

The spectral width for ¹⁹F NMR is much larger than for ¹H NMR, so ensure the acquisition parameters are set accordingly.

-

-

Data Processing:

-

Process the data as described for ¹H NMR.

-

Reference the chemical shift to the appropriate standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption from the carbonyl group.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1775 | Strong | C=O stretch (acyl chloride) |

| 1250 | Strong | C-F stretch (trifluoromethyl) |

| 690 | Medium | C-Br stretch |

| (Data sourced from Vulcanchem)[1] |

Interpretation:

The most characteristic band in the IR spectrum is the strong absorption at 1775 cm⁻¹, which is in the typical range for the carbonyl stretch of an aromatic acyl chloride.[2][3] Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic acyl chloride.[3] The strong band at 1250 cm⁻¹ is indicative of the C-F stretching vibrations of the trifluoromethyl group. The absorption at 690 cm⁻¹ is consistent with the C-Br stretching vibration.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the salt plates or the solvent.

-

Acquire the sample spectrum and ratio it against the background to obtain the final spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 286 and 288, with a relative intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl) will also contribute to the isotopic pattern.

-

Major Fragment Ions: The most common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.

-

[M-Cl]⁺: A prominent peak is expected at m/z 251 and 253 (due to the bromine isotopes), corresponding to the [C₈H₃BrF₃O]⁺ acylium ion. This is often the base peak in the spectrum.

-

[M-Cl-CO]⁺: Subsequent loss of carbon monoxide (CO) from the acylium ion would lead to a peak at m/z 223 and 225.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile molecules like benzoyl chlorides.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of this compound. A thorough understanding and correct application of NMR, IR, and MS techniques are essential for ensuring the quality of this important synthetic intermediate and for monitoring its role in the development of new chemical entities. The protocols and interpretive guidance provided herein are intended to support researchers in achieving accurate and reliable analytical results.

References

-

Australian Journal of Chemistry. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. ConnectSci. [Link]

-

Li, Y., et al. (2014). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. PMC. [Link]

-

Schaefer, T., et al. (1977). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intra. Canadian Journal of Chemistry. [Link]

-

Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]

-

LibreTexts. (2021). Infrared Spectroscopy. [Link]

-

Song, Y., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. [Link]

-

LibreTexts. (2023). Infrared Spectroscopy. [Link]

-

Kennedy, R. T., & Watson, C. J. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

-

Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Request PDF. [Link]

-

Larda, S. T., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]

-

Brownlee, R. T. C., & Cvaik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Request PDF. [Link]

-

SpectraBase. Benzoyl fluoride - Optional[19F NMR] - Chemical Shifts. [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Reddit. How to identify an Acyl Chloride in an IR spectra?. [Link]

-

Beilstein Journals. Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Chemistry Blog. Infrared spectra of acid chlorides. [Link]

-

Journal of Chemical Education. Safe Preparation of HCl and DCl for IR Spectroscopy. [Link]

-

NIST. 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

NIST. 2-(Trifluoromethyl)benzoyl chloride. [Link]

-

Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]

-

ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

-

SpringerLink. Solution Nuclear Magnetic Resonance Spectroscopy. [Link]

-

NIST. 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

NIST. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

PubChem. 2-(Trifluoromethyl)benzoyl chloride. [Link]

-

NIST. 2-(Trifluoromethyl)benzoyl chloride Mass Spectrum. [Link]

-

Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

PMC. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions. [Link]

-

NIST. 4-(Trifluoromethyl)benzoyl chloride IR Spectrum. [Link]

Sources

A Researcher's Guide to Sourcing and Verifying High-Purity 4-Bromo-2-(trifluoromethyl)benzoyl Chloride

Abstract

4-Bromo-2-(trifluoromethyl)benzoyl chloride (CAS No. 104356-17-4) is a critical benzoyl halide building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can enhance membrane permeability and metabolic stability in target molecules, while the bromine atom provides a reactive handle for late-stage molecular diversification through cross-coupling reactions.[1] The high reactivity of the acyl chloride group, however, necessitates stringent purity standards and meticulous handling to ensure reaction specificity, yield, and reproducibility. This guide provides an in-depth analysis of the commercial supplier landscape, outlines technical specifications for defining purity, presents a protocol for independent quality verification, and details best practices for safe handling and storage to maintain compound integrity.

The Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-purity reagents is the foundational step for any successful synthesis campaign. For a specialized reagent like this compound, researchers must evaluate suppliers based not only on quoted purity but also on the transparency of their quality control (QC) documentation and their reliability in providing consistent material. While many vendors list this compound, leading global suppliers catering to the life science and pharmaceutical industries are often the most reliable sources.

| Supplier/Brand | Typical Quoted Purity | Common Analytical Methods Cited | Key Considerations |

| Sigma-Aldrich (Merck) | ≥95% | Not specified on product page, but CoA available upon request. | A leading global supplier with robust quality systems and documentation. Often provides detailed Certificates of Analysis (CoA) with lot-specific data. |

| Thermo Scientific (Alfa Aesar) | 99% (for similar compounds) | Gas Chromatography (GC) is often cited on CoAs for related benzoyl chlorides.[2][3] | Strong portfolio in research chemicals; documentation may refer to the legacy Acros Organics brand.[4] |

| VulcanChem | ≥95% | Not explicitly listed, but synthesis details suggest QC via distillation.[1] | Provides useful application and synthesis context on its product pages.[1] |

| Amerigo Scientific | 95% | Not specified on product page.[5] | Distributor focused on the life sciences sector. |

Note: Purity levels and available data are subject to change by lot. Researchers should always request a lot-specific Certificate of Analysis before purchase.

Defining "High-Purity": A Technical Guide to Quality Verification

The term "high-purity" is meaningful only when substantiated by rigorous analytical data. For this compound, a comprehensive assessment must confirm identity, quantify the main component, and identify potential impurities. The most common synthesis route involves the chlorination of the corresponding carboxylic acid with thionyl chloride, which can leave residual acid or other byproducts if not meticulously controlled.[1]

A typical quality control workflow for verifying a new batch of this reagent is as follows:

Sources

- 1. This compound (104356-17-4) for sale [vulcanchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 4-Bromo-2-fluorobenzoyl chloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

The Strategic deployment of 4-Bromo-2-(trifluoromethyl)benzoyl Chloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide delves into the multifaceted applications of a highly versatile building block, 4-Bromo-2-(trifluoromethyl)benzoyl chloride, a reagent that masterfully combines the advantageous properties of the trifluoromethyl group with the synthetic flexibility of a benzoyl chloride and a strategically positioned bromine atom.

This technical guide will provide an in-depth exploration of the synthetic utility of this compound, offering field-proven insights into its application in the synthesis of diverse therapeutic agents. We will dissect its reactivity, provide detailed experimental protocols for key transformations, and illustrate its role in the construction of complex molecules targeting a range of diseases, from infectious diseases to oncology.

Core Molecular Attributes and Reactivity Profile

This compound possesses two primary reactive centers that can be manipulated with a high degree of chemoselectivity: the acyl chloride and the aryl bromide.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104356-17-4 | |

| Molecular Formula | C₈H₃BrClF₃O | |

| Molecular Weight | 287.46 g/mol | |

| Boiling Point | 245–250°C | |

| Storage | 2–8°C under inert atmosphere |

The acyl chloride functionality serves as a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively. The presence of the electron-withdrawing trifluoromethyl group ortho to the acyl chloride enhances its reactivity.

The bromine atom at the 4-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, enabling late-stage diversification of molecular scaffolds.[4] The carbon-bromine bond is generally more reactive in oxidative addition to palladium(0) than a corresponding carbon-chlorine bond, making it a preferred choice for many cross-coupling endeavors.

Caption: Reactivity profile of this compound.

Synthetic Utility in Medicinal Chemistry: A Practical Guide

The true value of this compound lies in its ability to serve as a cornerstone in the multi-step synthesis of complex, biologically active molecules.

Amide Bond Formation: Crafting the Core of Bioactive Molecules

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. The benzamide moiety is a common feature in a vast array of approved drugs.

Experimental Protocol: General Procedure for Amide Synthesis

-

Reaction Setup: To a stirred solution of a primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 eq.) such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C. To this, add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield the desired N-substituted-4-bromo-2-(trifluoromethyl)benzamide.

Caption: Workflow for amide synthesis.

Application Example: Synthesis of Antitubercular Agents

Recent research has highlighted the potential of benzamide derivatives in the development of novel antitubercular agents. This compound has been utilized as a key building block in the synthesis of meta-amido bromophenol derivatives with potent activity against Mycobacterium tuberculosis.[4] The trifluoromethyl group in these compounds is thought to enhance membrane permeability and metabolic stability, while the bromine atom provides a site for further structural modifications.[4]

Palladium-Catalyzed Cross-Coupling: Diversifying the Periphery

The bromine atom of the 4-bromo-2-(trifluoromethyl)benzoyl scaffold is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions.

a) Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of the 4-bromo-2-(trifluoromethyl)benzamide derivative (1.0 eq.), an arylboronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.), add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

-

Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

b) Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, combine the 4-bromo-2-(trifluoromethyl)benzamide derivative (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 eq.) in a suitable solvent (e.g., THF, DMF).

-

Addition of Reagents: Add a base, typically an amine like triethylamine or diisopropylamine, followed by the terminal alkyne (1.1-1.5 eq.).

-